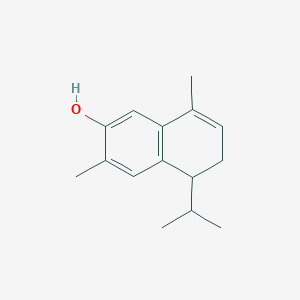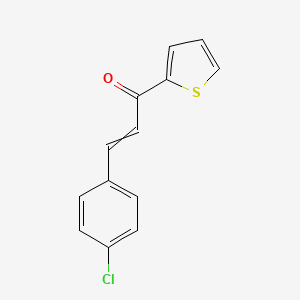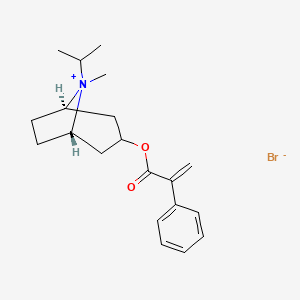
apo-Ipratropium Bromide
Overview
Description
Apo-Ipratropium Bromide is a quaternary ammonium compound derived from atropine. It is commonly used as an anticholinergic agent to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The compound works by relaxing the smooth muscles in the airways, making it easier to breathe .
Preparation Methods
Synthetic Routes and Reaction Conditions
Apo-Ipratropium Bromide is synthesized by treating atropine with isopropyl bromide. The synthesis involves the esterification of tropic acid with tropine to form atropine, which is then reacted with isopropyl bromide to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the same basic principles as the laboratory methods. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Apo-Ipratropium Bromide primarily undergoes substitution reactions due to its quaternary ammonium structure. It is relatively stable and does not easily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as tropic acid, tropine, and isopropyl bromide. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself. By-products may include unreacted starting materials and minor impurities, which are removed during the purification process .
Scientific Research Applications
Apo-Ipratropium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Widely used in the treatment of respiratory conditions such as COPD and asthma.
Industry: Utilized in the development of inhalation therapies and other pharmaceutical formulations.
Mechanism of Action
Apo-Ipratropium Bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the bronchial smooth muscle. This inhibition prevents the contraction of smooth muscles, leading to bronchodilation and easier breathing . The compound specifically targets the M3 muscarinic receptors, which are primarily responsible for bronchoconstriction .
Comparison with Similar Compounds
Similar Compounds
Tiotropium Bromide: Another anticholinergic agent used for similar indications but with a longer duration of action.
Glycopyrronium Bromide: Used in the treatment of COPD and has a similar mechanism of action.
Aclidinium Bromide: Another long-acting muscarinic antagonist used for respiratory conditions.
Uniqueness
Apo-Ipratropium Bromide is unique in its relatively short duration of action compared to other anticholinergic agents like Tiotropium Bromide. This makes it suitable for acute management of respiratory conditions, whereas longer-acting agents are used for maintenance therapy .
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NO2.BrH/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1/t17-,18+,19?,21?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUACVKTWUWIQFV-ZOFFNVHLSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


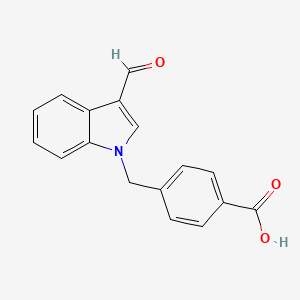
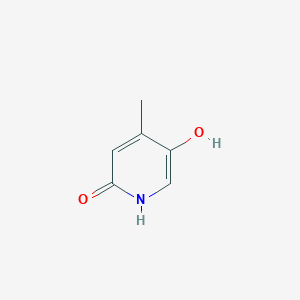
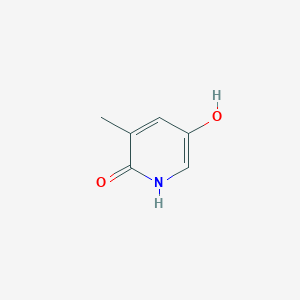
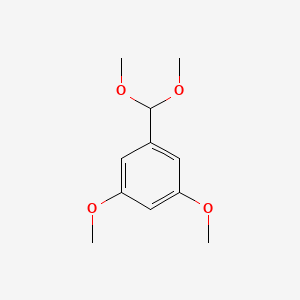

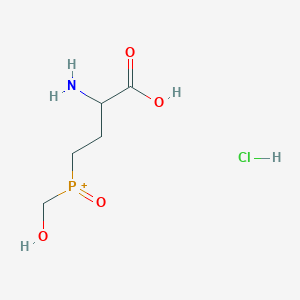
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B3329446.png)
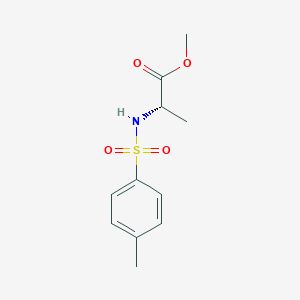
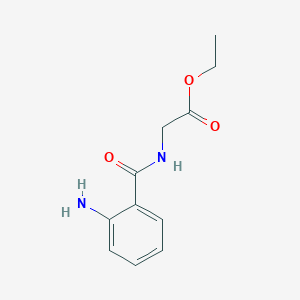
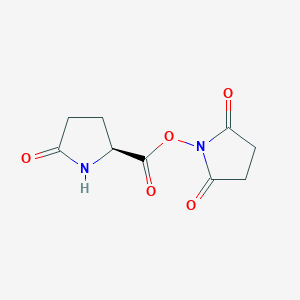
![Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329480.png)
